molecular formula C15H15F3N4O2S B2668145 4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2097858-93-8

4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2668145
CAS RN: 2097858-93-8
M. Wt: 372.37
InChI Key: RPKQZVKDSVMSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H15F3N4O2S and its molecular weight is 372.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Medicinal Chemistry

Sulfonyl-1,2,3-triazoles, accessible via copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors to various carbene complexes. These intermediates facilitate the nitrogen atom incorporation into heterocycles crucial for synthetic and medicinal chemistry. For example, Rh–azavinyl carbenes react with aldehydes to yield adducts that undergo intramolecular cyclization, leading to homochiral 3-sulfonyl-4-oxazolines. These compounds contain a synthetically valuable electron-rich double bond and an easily installed stereocenter, highlighting their significance in the development of complex structures and potential therapeutic agents (Zibinsky & Fokin, 2013).

Transition-Metal-Catalyzed Transformations

Electron-deficient 1,2,3-triazoles, capable of forming metallo azavinyl carbene intermediates, underscore advancements in transition-metal-catalyzed transformations. These transformations enable the synthesis of highly functionalized nitrogen-based heterocycles and building blocks through transannulation, cyclopropanations, insertion reactions, and ring expansions. Such synthetic versatility is pivotal for constructing molecular frameworks with potential pharmacological activities, underscoring the role of 1,2,3-triazoles in developing novel therapeutic agents (Anbarasan, Yadagiri, & Rajasekar, 2014).

Antimicrobial and Anticancer Applications

Several studies have focused on evaluating the antimicrobial and anticancer potential of triazole derivatives. For instance, novel 1,2,3-triazole derivatives have shown cytotoxic activities against breast cancer cell lines, indicating their potential as therapeutic agents in oncology. Similarly, 1,2,4-triazoles carrying biologically active sulfonamide moieties have been synthesized and tested for their anticancer activity, displaying promising results against various cancer cell lines. These findings suggest that modifications to the triazole core can lead to compounds with significant biological activities, offering new avenues for drug development (Mohammed, Al-Shuhaib, & Al-Shawi, 2019; Ghorab, Alsaid, & Al-Dosari, 2016).

properties

IUPAC Name

4-cyclopropyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2S/c16-15(17,18)12-3-1-2-4-14(12)25(23,24)21-7-11(8-21)22-9-13(19-20-22)10-5-6-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKQZVKDSVMSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

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